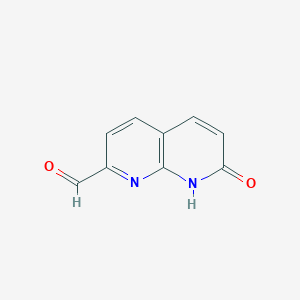

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

Vue d'ensemble

Description

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a chemical compound with the CAS Number: 959617-00-6. It has a molecular weight of 174.16 . It is a powder form substance .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is the core structure of the compound , has been a topic of considerable interest due to their diverse biological activities and photochemical properties . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis

The compound is a powder form substance . It is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Introduction of Benzo[h]quinoline and 1,10-Phenanthroline Subunits : Through the Friedländer synthesis methodology, derivatives of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde have been utilized to introduce benzo[h]quinoline and 1,10-phenanthroline subunits, demonstrating the compound's versatility in synthesizing complex heterocyclic systems (Riesgo, Jin, & Thummel, 1996).

Three-Component Reaction Forming Naphthyridones : A novel three-component reaction forming dihydro 2,7-naphthyridine-1-ones showcases the compound's potential in synthesizing lophocladine analogs, indicating its importance in creating complex organic molecules (Sellstedt & Almqvist, 2011).

Silver-Catalyzed Tandem Synthesis : A silver-catalyzed regioselective tandem synthesis of highly functionalized naphthyridines demonstrates the compound's application in efficiently creating functionalized heterocycles, which are valuable in various synthetic applications (Verma et al., 2013).

Biological Applications

Antitumor Activities : The synthesis of novel functionalized 1,8-naphthyridine derivatives, including those derived from this compound, and their evaluation for antiproliferative properties in vitro against cancer cells highlight the compound's potential in medicinal chemistry and drug development (Fu et al., 2015).

Material Science

Fluorescent Probe for Al3+ : The development of a Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al3+ demonstrates the compound's utility in sensing and material science applications, offering a pathway to high selectivity towards Al3+ ions (Yue, Li, & Yang, 2017).

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Mode of Action

It is known that naphthyridines, a class of compounds to which this molecule belongs, can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Naphthyridines, in general, have been found to impact a variety of biological pathways due to their diverse biological activities .

Propriétés

IUPAC Name |

7-oxo-8H-1,8-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNVSTBHQCEKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2767358.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2767369.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)

![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)

![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)